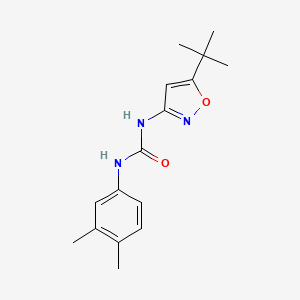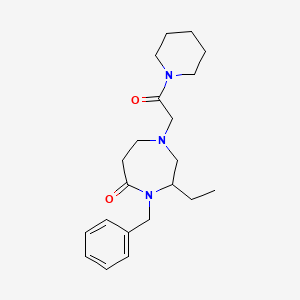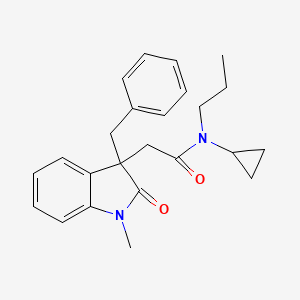
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethylphenyl)urea, commonly known as Isoproturon, is a herbicide that has been widely used in agriculture since the 1970s. It belongs to the family of phenylurea herbicides, which are known for their selective action on broad-leaf weeds. Isoproturon has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Isoproturon involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. Isoproturon binds to the D1 protein of the photosystem II complex, preventing the transfer of electrons and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which is essential for photosynthesis. This leads to a reduction in the growth and development of the plant. Isoproturon has also been shown to affect the activity of antioxidant enzymes, which play a role in protecting plants from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoproturon has a number of advantages and limitations for use in lab experiments. One advantage is its selective action on broad-leaf weeds, which makes it a valuable tool for studying the effects of herbicides on plant growth and development. One limitation is its potential toxicity to non-target organisms, which can make it difficult to study the effects of Isoproturon in a natural environment.
Direcciones Futuras
There are a number of future directions for research on Isoproturon. One area of interest is the development of new herbicides based on the structure of Isoproturon. Another area of interest is the study of the effects of Isoproturon on non-target organisms, such as insects and birds. Finally, there is a need for further research on the environmental fate and transport of Isoproturon, which can help to inform regulatory decisions on its use in agriculture.
Métodos De Síntesis
The synthesis of Isoproturon involves the reaction between 3,4-dimethylphenylisocyanate and 5-tert-butyl-3-isoxazolylamine. The resulting product is then treated with phosgene to form the final compound. The synthesis of Isoproturon is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
Isoproturon has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective against a wide range of broad-leaf weeds, making it a valuable tool for crop protection. In addition to its use in agriculture, Isoproturon has also been studied for its potential use in other areas, such as pharmaceuticals and biotechnology.
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-6-7-12(8-11(10)2)17-15(20)18-14-9-13(21-19-14)16(3,4)5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJZJAKTOJKKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5409083.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2,4-trimethylpyrimidine-5-carboxamide](/img/structure/B5409086.png)
![3-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409097.png)

![N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5409101.png)
![1-acetyl-N-[4-(1-piperidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5409118.png)
![2-methoxy-4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl 2-furoate](/img/structure/B5409122.png)
![(3S*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5409129.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409131.png)
![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5409146.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409149.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5409166.png)

![1-{1-[(3-pyridin-2-ylisoxazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409176.png)